molecular formula C24H24N4O4 B2559863 methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955873-17-3

methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2559863
CAS No.: 955873-17-3
M. Wt: 432.48
InChI Key: UXDQAJFPWHPTSW-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modified protocols. DHPMs are structurally related to the pharmacologically active monastrol family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a methyl ester at position 5, a 6-methyl group, and a pyrazole moiety substituted with a 4-ethoxyphenyl group at position 2.

Properties

IUPAC Name

methyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-32-18-12-10-16(11-13-18)21-19(14-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-3)15(2)25-24(30)26-22/h5-14,22H,4H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDQAJFPWHPTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as THPM) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas.

Synthesis of THPM

The synthesis of THPM typically involves the reaction of specific precursors under controlled conditions. For instance, a common synthetic route includes the condensation of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with appropriate tetrahydropyrimidine derivatives. The reaction is generally carried out in ethanol with a catalyst like piperidine, followed by recrystallization to obtain pure THPM crystals.

Biological Activities

THPM exhibits a range of biological activities that are summarized below:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of THPM. For example:

  • In vitro Studies : THPM was tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values were determined using broth tube dilution methods. Results indicated that THPM demonstrated significant antibacterial activity against both types of bacteria with MIC values ranging from 5 to 25 µg/mL depending on the strain tested .
MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Anticancer Activity

THPM has shown promising results in anticancer assays:

  • Cell Line Studies : In vitro cytotoxicity tests were conducted on various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for THPM were found to be significantly low, indicating potent cytotoxic effects. For instance, the IC50 against HepG2 was reported at 12 µg/mL .
Cell LineIC50 (µg/mL)
HepG212
MCF715

The mechanism by which THPM exerts its biological effects is multifactorial. Research indicates that it may involve the inhibition of key enzymes and pathways involved in microbial growth and cancer cell proliferation. Specifically, THPM has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . Additionally, molecular docking studies have suggested strong binding affinities to targets involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated THPM's effectiveness against multi-drug resistant strains of bacteria. The compound was administered in varying concentrations, and results indicated a significant reduction in bacterial load compared to controls, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer treatment, THPM was tested in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy treatments .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with pyrazole moieties have demonstrated inhibition of cell proliferation and induction of apoptosis in cancer cells, suggesting their utility in cancer therapy .

Anti-inflammatory Properties

Compounds containing the pyrazole structure are known for their anti-inflammatory properties. This compound may function as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory medications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar pyrazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. This suggests that this compound could be explored further as a potential antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding the interactions at the molecular level and can guide the design of more potent analogs. The compound's ability to bind effectively to target proteins can be indicative of its therapeutic potential .

Synthesis and Characterization

The synthesis of this compound has been achieved through multi-step reactions involving readily available starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (COOCH₃) in Compound X undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental for converting esters into more reactive acid derivatives.

Reaction Details :

  • Reagents : Dilute HCl (acidic) or aqueous NaOH (basic)

  • Conditions : Reflux at moderate temperatures (e.g., 60–100°C) for 2–6 hours

  • Product : 4-[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl, H₂O, refluxCarboxylic acid
Basic HydrolysisNaOH, H₂O, refluxSodium salt of carboxylic acid

This transformation is critical for generating intermediates in drug development or material science applications.

Amidation

The ester group can react with primary or secondary amines to form amides, a common reaction in organic synthesis. This reaction typically requires catalytic agents like DCC (N,N'-dicyclohexylcarbodiimide) or coupling reagents.

Reaction Details :

  • Reagents : Amine (e.g., NH₃, RNH₂), DCC, DMF

  • Conditions : Room temperature, 12–24 hours

  • Product : N-substituted amide derivative

Examples :

Amine ReactantProduct
Ammonia (NH₃)Primary amide
Aniline (C₆H₅NH₂)Arylamide derivative

This reaction is relevant for modifying Compound X’s ester group to enhance solubility or reactivity in biological systems.

Substitution Reactions

Potential Reaction Pathways :

  • Pyrazole Ring Reactivity : Pyrazole rings can undergo electrophilic substitution at the para position relative to the nitrogen atoms. Activating groups (e.g., phenyl, ethoxy) may direct substitution.

  • Tetrahydropyrimidine Core : The core’s carbonyl group (C=O) might engage in condensation reactions, though this is less common without additional activating groups.

Site of ReactionLikely ReactantsProduct Type
Pyrazole ringElectrophiles (e.g., NO₂⁺)Substituted pyrazole derivative
Ethoxyphenyl groupActivating agents (e.g., Lewis acids)Substituted phenyl derivative

While direct substitution is less documented, analogous compounds suggest these pathways are feasible under specific conditions .

Reduction Reactions

Reaction Details :

  • Reagents : LiAlH₄, THF, 0°C to room temperature

  • Conditions : Inert atmosphere, controlled addition

  • Product : Reduced tetrahydropyrimidine derivative

This reaction is less common and would require rigorous optimization.

Cycloaddition Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents at the pyrazole and pyrimidinone moieties, focusing on synthesis, physicochemical properties, and bioactivity.

Substituent Effects on Bioactivity

  • Anti-Tubercular Activity : Replacement of the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl or 4-nitrophenyl) enhances anti-tubercular potency. For example, the 4-fluorophenyl analog exhibited an MIC of 0.8 µg/mL against Mycobacterium tuberculosis, surpassing isoniazid .
  • Antioxidant Activity : Substitution of the oxo group with thioxo (C=S) at position 2 and introduction of a furan ring (e.g., compound in ) improved radical scavenging activity, likely due to increased electron delocalization .

Ester Group Influence

  • Methyl vs. Ethyl derivatives are more commonly reported, possibly due to easier crystallization .

Table 2: Physicochemical Properties

Compound logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 3.2 0.15 (DMSO) 198–200
4-Fluorophenyl Analog () 3.8 0.10 (DMSO) 210–212
Thioxo-Furan Derivative () 2.9 0.25 (Ethanol) 185–187

*Predicted using ChemDraw.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 4-ethoxyphenylaldehyde), a β-ketoester (e.g., methyl acetoacetate), and a thiourea or urea derivative. Cyclization steps may follow to introduce the pyrazole moiety. For example, cyclization of intermediates like ethyl 3-aryl-4-(substituted phenyl)tetrahydropyrimidine carboxylates with amino-substituted heterocycles (e.g., 3-amino-5-methylisoxazole) can yield the target structure . Reaction optimization often involves solvent selection (e.g., ethanol or acetic acid) and catalytic acid (e.g., HCl or p-TsOH) to enhance yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing the pyrazole and tetrahydropyrimidine rings.
  • X-ray crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the monohydrate form, as seen in related dihydropyrimidinones) .
  • FTIR: Identifies carbonyl (C=O) and NH stretching vibrations (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively).
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Q. What biological activities are associated with structurally similar dihydropyrimidinone derivatives?

Dihydropyrimidinones are pharmacologically versatile, with analogs exhibiting:

  • Antimicrobial activity: Pyrimidinone-thioxo derivatives show efficacy against bacterial strains (e.g., Staphylococcus aureus) via membrane disruption or enzyme inhibition .
  • Anticancer potential: Substitutions on the phenyl or pyrazole rings modulate cytotoxicity by targeting tubulin or topoisomerases .
  • Anti-inflammatory effects: Ethoxy and methoxy substituents enhance activity in COX-2 inhibition assays .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of pyrazole-tetrahydropyrimidine hybrids be addressed?

Regioselectivity in pyrazole ring formation is influenced by:

  • Electronic effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) on aldehydes direct cyclization to specific positions.
  • Steric control: Bulky substituents (e.g., 4-ethoxyphenyl) favor 1,4-disubstituted pyrazoles over 1,3-isomers.
  • Catalytic modulation: Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improve reaction specificity . For example, highlights the use of 3-amino-5-methylisoxazole to regioselectively form pyrazole derivatives.

Q. What structural insights can crystallography provide for optimizing the compound’s bioactivity?

Single-crystal X-ray studies reveal:

  • Conformational rigidity: The tetrahydropyrimidine ring adopts a boat or chair conformation, affecting binding to biological targets .
  • Intermolecular interactions: Hydrogen bonds between the carbonyl group and water molecules (in monohydrate forms) enhance solubility and stability .
  • Packing motifs: π-π stacking of aromatic rings (e.g., phenyl and pyrazole) influences solid-state properties and dissolution rates .

Q. How do structural modifications impact the compound’s antibacterial efficacy, and what contradictions exist in reported data?

  • Enhancing activity: Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring improves lipophilicity and membrane penetration .
  • Contradictions: Some studies report diminished activity with bulkier substituents (e.g., coumarin derivatives), likely due to steric hindrance at target sites .
  • Mechanistic ambiguity: While some analogs inhibit DNA gyrase, others disrupt cell wall synthesis, suggesting multiple modes of action .

Q. What strategies resolve low yields in the final cyclization step of the synthesis?

  • Solvent optimization: Replacing ethanol with DMF or THF improves solubility of intermediates.
  • Temperature control: Gradual heating (60–80°C) prevents side reactions like premature ring-opening.
  • Catalyst screening: Transition metals (e.g., CuI) or organocatalysts (e.g., proline) enhance cyclization efficiency .

Data Contradictions and Methodological Considerations

  • Biological assay variability: Discrepancies in IC₅₀ values for anticancer activity may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) .
  • Synthetic yields: Conflicting reports on Biginelli reaction yields (40–85%) highlight the sensitivity to moisture and reactant purity .

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